fibromodulin

Collagen Binding Affinity SLRP

Fibromodulin (FMOD), a member of the class II small leucine-rich proteoglycan (SLRP) family, is a 59-kDa collagen-binding protein with a core protein containing leucine-rich repeats and up to four keratan sulfate glycosaminoglycan chains. Unlike the class I SLRP decorin, fibromodulin does not form stable dimers in its native state.

Molecular Formula C18H33NO3Sn
Molecular Weight 0
CAS No. 126468-95-9
Cat. No. B1180088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefibromodulin
CAS126468-95-9
Synonymsfibromodulin
Molecular FormulaC18H33NO3Sn
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibromodulin (CAS 126468-95-9) for ECM Research and Regenerative Medicine Applications


Fibromodulin (FMOD), a member of the class II small leucine-rich proteoglycan (SLRP) family, is a 59-kDa collagen-binding protein with a core protein containing leucine-rich repeats and up to four keratan sulfate glycosaminoglycan chains [1]. Unlike the class I SLRP decorin, fibromodulin does not form stable dimers in its native state [2]. FMOD is a critical regulator of extracellular matrix (ECM) assembly, directly binding collagen types I and II to modulate fibrillogenesis, and interacting with transforming growth factor-β (TGF-β) superfamily ligands to influence cell signaling [3].

Why Fibromodulin Cannot Be Substituted by Lumican or Decorin for Collagen Assembly and Tissue Mechanics


Members of the SLRP family exhibit distinct, non-overlapping functions in extracellular matrix regulation due to differences in their molecular structure, binding partners, and tissue-specific roles. Fibromodulin, lumican, and decorin bind to distinct sites on collagen fibrils and differentially influence fibril diameter and tissue mechanics [1]. For example, decorin limits collagen fibril diameter, while fibromodulin is essential for the maturation of small-diameter fibril intermediates into mechanically robust mature fibrils [2]. Furthermore, genetic knockout studies reveal that each SLRP produces a unique collagen fibril phenotype that cannot be rescued by the presence of other family members, underscoring that they are not functionally redundant [3].

Quantitative Differentiation of Fibromodulin Against Closest SLRP Analogs


Fibromodulin Binds Collagen I with Higher Affinity than Lumican

In a direct head-to-head comparison using a collagen fibril formation/sedimentation assay with recombinant proteins, fibromodulin demonstrates a higher binding affinity for collagen type I than its closest structural analog, lumican [1]. Competition experiments show that a three-fold higher molar concentration of lumican is required to achieve the same level of inhibition of fibromodulin binding [1]. This demonstrates a quantifiable affinity advantage for fibromodulin.

Collagen Binding Affinity SLRP

Fibromodulin, Unlike Decorin, is Essential for Tendon Stiffness and Mature Fibril Formation

Genetic knockout studies provide cross-study comparable evidence that fibromodulin plays a non-redundant role in tendon biomechanics, distinct from decorin. While decorin-deficient mice show compromised tendon function, fibromodulin deficiency (Fmod-/-) leads to a significant reduction in tendon stiffness and an accumulation of small-diameter immature collagen fibrils, a phenotype not observed with decorin loss [1]. This is attributed to fibromodulin's specific role in stabilizing small-diameter fibril intermediates and promoting their maturation, a function not shared by decorin [1].

Tendon Mechanics Knockout Phenotype Collagen Fibrillogenesis

Fibromodulin and Lumican Exhibit Distinct Spatial Expression and Functional Roles in Periodontal Ligament

While fibromodulin and lumican both bind to the same site on collagen I, they exhibit distinct, non-overlapping spatial expression patterns and functional roles in vivo. In the periodontal ligament (PDL), immunohistochemistry reveals that fibromodulin and lumican are localized to distinct regions of the collagen fibril bundles [1]. Furthermore, targeted deletion of each gene results in a unique collagen fibril and fibril bundle phenotype in the PDL, with no functional compensation observed between the two [1]. This class-level inference highlights that despite their shared binding site, their in vivo functions are spatially and functionally segregated.

Tissue Localization Periodontal Ligament SLRP

Optimal Scientific and Preclinical Use Cases for Fibromodulin Based on Evidence


In Vitro Collagen Fibrillogenesis Assays Requiring High-Affinity Modulation

For in vitro studies of collagen I fibril assembly, fibromodulin is the preferred SLRP over lumican due to its 3-fold higher binding affinity [1]. This allows for more potent and efficient modulation of fibril formation kinetics and resulting fibril architecture at lower protein concentrations. This is critical for applications such as generating biomimetic ECM scaffolds, studying fibrillogenesis mechanisms, or developing in vitro disease models where precise control over collagen matrix assembly is required.

Investigating Tendon Development, Biomechanics, and Repair Mechanisms

Fibromodulin is the essential molecular probe for research into tendon biology, pathology, and repair. Its non-redundant role in regulating tendon stiffness and collagen fibril maturation, as demonstrated in knockout mouse models, makes it a critical target [1]. Studies exploring the molecular basis of tendon weakness, developing therapies for tendinopathies, or engineering functional tendon tissue should prioritize fibromodulin over other SLRPs like decorin, which do not replicate its specific function in promoting fibril maturation and mechanical strength.

Preclinical Development for Osteoarthritis and Joint Laxity Disorders

The lumican/fibromodulin double-knockout mouse model exhibits joint laxity and age-dependent osteoarthritis, establishing a direct link between fibromodulin deficiency and these pathologies [1]. Consequently, fibromodulin is a high-priority target and candidate therapeutic for preclinical studies in osteoarthritis and Ehlers-Danlos-like syndromes. Its unique role in maintaining joint tissue integrity and ECM homeostasis, distinct from other SLRPs, positions it as a specific molecular target for developing novel, disease-modifying treatments for these conditions.

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